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Compound of Interest

Compound Name: tert-Butyl 4-hydroxybutanoate

Cat. No.: B1293445 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Carbon-13 Nuclear

Magnetic Resonance (13C NMR) spectrum of tert-Butyl 4-hydroxybutanoate. This document

outlines the predicted chemical shifts, presents detailed experimental protocols for data

acquisition, and utilizes visualizations to illustrate the molecular structure and its correlation to

the NMR spectrum, serving as a vital resource for researchers in spectral interpretation and

molecular characterization.

Predicted 13C NMR Spectral Data
The 13C NMR spectrum of tert-Butyl 4-hydroxybutanoate is predicted to exhibit six distinct

signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The

predicted chemical shifts are based on established ranges for functional groups present in the

molecule, including a carboxylic acid ester and a primary alcohol.[1][2][3] The quantitative data

is summarized in the table below.
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Carbon Atom Label Hybridization
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
(Proton-
Coupled)

Carbonyl Carbon C1 sp2 170 - 185 Singlet

Methylene (alpha

to C=O)
C2 sp3 30 - 45 Triplet

Methylene (beta

to C=O)
C3 sp3 20 - 30 Triplet

Methylene (alpha

to -OH)
C4 sp3 60 - 70 Triplet

Quaternary

Carbon (tert-

Butyl)

C5 sp3 75 - 85 Singlet

Methyl Carbons

(tert-Butyl)
C6 sp3 25 - 35 Quartet

Table 1: Predicted 13C NMR Chemical Shifts for tert-Butyl 4-hydroxybutanoate.

Experimental Protocols
The following section details a generalized methodology for the acquisition of a high-quality

13C NMR spectrum for a small organic molecule such as tert-Butyl 4-hydroxybutanoate.

Sample Preparation
Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

Sample Weighing: Accurately weigh approximately 20-50 mg of tert-Butyl 4-
hydroxybutanoate.[4][5]

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the

sample. Chloroform-d (CDCl3) is a common and appropriate choice for this compound.
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Dissolution: Dissolve the weighed sample in 0.6-0.8 mL of the deuterated solvent in a clean,

dry vial. Gentle vortexing or sonication can aid in dissolution.[5]

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, 5 mm

NMR tube. To avoid interfering signals, filter the solution through a small plug of glass wool if

any particulate matter is present.[6]

Internal Standard (Optional): For precise chemical shift referencing, a small amount of

tetramethylsilane (TMS) can be added as an internal standard (0 ppm). Modern

spectrometers can also reference the residual solvent peak (e.g., CDCl3 at 77.16 ppm).

Instrument Setup and Data Acquisition
The following parameters are recommended for a standard 13C NMR experiment.
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Parameter Recommended Value Purpose

Spectrometer Frequency ≥ 400 MHz

Higher field strength provides

better signal dispersion and

sensitivity.

Pulse Program
Proton-decoupled single-pulse

(e.g., 'zgpg30')

Simplifies the spectrum to

single lines for each carbon by

removing C-H coupling.[4]

Spectral Width ~220-240 ppm

Encompasses the entire range

of expected 13C chemical

shifts for organic molecules.[4]

Acquisition Time 1-2 seconds

The duration over which the

free induction decay (FID) is

recorded.[4]

Relaxation Delay (d1) 2-5 seconds

Time allowed for nuclear spins

to return to equilibrium

between pulses, ensuring

accurate signal intensity.[4]

Number of Scans (NS) ≥ 128

Due to the low natural

abundance of 13C, multiple

scans are averaged to improve

the signal-to-noise ratio.[4]

Temperature 298 K (25 °C)
Standard operating

temperature for routine NMR.

Table 2: Recommended 13C NMR Data Acquisition Parameters.

Visualization of Molecular Structure and Spectral
Correlation
Visual diagrams are essential for correlating the molecular structure with the corresponding

NMR signals. The following diagrams were generated using the Graphviz (DOT language).
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Structure to 13C NMR Spectrum Correlation
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13C NMR Spectrum
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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